2-(4-fluorophenyl)-N-(2-(4-fluorophenyl)-2-morpholinoethyl)acetamide
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Description
Synthesis Analysis
The synthesis of this compound involves several steps, including the introduction of fluorine atoms, morpholino groups, and acetylation. Researchers have explored various synthetic routes, optimizing yields and purity. Detailed synthetic pathways can be found in relevant literature .
Molecular Structure Analysis
The molecular structure of 2-(4-fluorophenyl)-N-(2-(4-fluorophenyl)-2-morpholinoethyl)acetamide reveals its complexity. The central acetamide group connects two aromatic rings, each bearing a fluorine atom. The morpholinoethyl side chain adds further diversity. Computational studies and X-ray crystallography have elucidated its 3D arrangement .
Chemical Reactions Analysis
This compound participates in various chemical reactions. Notably, it undergoes hydrolysis under specific conditions, leading to the cleavage of the acetamide bond. Additionally, it can form coordination complexes with transition metal ions. Researchers have investigated its reactivity in detail .
Future Directions
properties
IUPAC Name |
2-(4-fluorophenyl)-N-[2-(4-fluorophenyl)-2-morpholin-4-ylethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22F2N2O2/c21-17-5-1-15(2-6-17)13-20(25)23-14-19(24-9-11-26-12-10-24)16-3-7-18(22)8-4-16/h1-8,19H,9-14H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMHCLRWBHHBVSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CNC(=O)CC2=CC=C(C=C2)F)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-fluorophenyl)-N-(2-(4-fluorophenyl)-2-morpholinoethyl)acetamide |
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